(3S,4aS,8aS)-2-[(benzyloxy)carbonyl]-decahydroisoquinoline-3-carboxylic acid (3S,4aS,8aS)-2-[(benzyloxy)carbonyl]-decahydroisoquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 82717-31-5
VCID: VC16492696
InChI: InChI=1S/C18H23NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2,(H,20,21)
SMILES:
Molecular Formula: C18H23NO4
Molecular Weight: 317.4 g/mol

(3S,4aS,8aS)-2-[(benzyloxy)carbonyl]-decahydroisoquinoline-3-carboxylic acid

CAS No.: 82717-31-5

Cat. No.: VC16492696

Molecular Formula: C18H23NO4

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

(3S,4aS,8aS)-2-[(benzyloxy)carbonyl]-decahydroisoquinoline-3-carboxylic acid - 82717-31-5

Specification

CAS No. 82717-31-5
Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
IUPAC Name 2-phenylmethoxycarbonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C18H23NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2,(H,20,21)
Standard InChI Key OJDLZOUHAPYVTA-UHFFFAOYSA-N
Canonical SMILES C1CCC2CN(C(CC2C1)C(=O)O)C(=O)OCC3=CC=CC=C3

Introduction

(3S,4aS,8aS)-2-[(benzyloxy)carbonyl]-decahydroisoquinoline-3-carboxylic acid is a complex organic compound with a specific stereochemistry, indicated by its (3S,4aS,8aS) configuration. This compound belongs to the class of specialty materials and is used in various chemical syntheses. It is also known by several synonyms, including (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic acid and (3S,4aS,8aS)-2-phenylmethoxycarbonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid .

Synthesis and Applications

The synthesis of such compounds often involves the protection of carboxyl groups using benzyl chloroformate, followed by various transformations to introduce the desired functional groups . This compound is likely used in the synthesis of pharmaceuticals or other biologically active molecules due to its structural complexity and the presence of a protected carboxyl group.

In general, compounds with similar structures are used in medicinal chemistry to develop new drugs with specific biological activities. For instance, isoquinoline derivatives have been explored for their potential in treating various diseases due to their diverse pharmacological properties .

Research Findings and Biological Activities

While specific biological activities of (3S,4aS,8aS)-2-[(benzyloxy)carbonyl]-decahydroisoquinoline-3-carboxylic acid are not well-documented, compounds with similar structures have shown promise in medicinal chemistry. Isoquinoline derivatives, for example, have been studied for their anticancer, anti-inflammatory, and neuroprotective effects .

Compound TypeBiological Activity
Isoquinoline DerivativesAnticancer, Anti-inflammatory, Neuroprotective
Quinoline DerivativesAntimalarial, Anticancer

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator